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Compound of Interest

Compound Name: 2-Chloro-4,5-difluorobenzaldehyde

Cat. No.: B171960

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-4,5-difluorobenzaldehyde is a halogenated aromatic aldehyde that serves as a
highly versatile and valuable intermediate in advanced organic synthesis. Its unique
substitution pattern—featuring a reactive aldehyde group and a strategically halogenated
phenyl ring—makes it a crucial building block for complex molecular architectures. The
presence of chlorine and fluorine atoms significantly influences the molecule's reactivity and
imparts desirable physicochemical properties to its derivatives, such as enhanced metabolic
stability and binding affinity. This guide provides a comprehensive overview of its chemical
properties, synthesis, reactivity, and applications, particularly in the fields of medicinal
chemistry and agrochemical research.

Chemical and Physical Properties

The specific arrangement of electron-withdrawing halogen substituents on the aromatic ring
dictates the chemical behavior of 2-Chloro-4,5-difluorobenzaldehyde. This structural
information is summarized below.
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Property Data Reference

Molecular Formula C7HsCIF20 [1]

Molecular Weight 176.55 g/mol [1]
2-chloro-4,5-

IUPAC Name _ [1]
difluorobenzaldehyde

CAS Number 165047-23-4 [1]

Canonical SMILES C1=C(C(=CC(=C1F)F)CHC=0 [1]

GWUMAKZIHXGJIKC-
InChliKey [1]
UHFFFAOYSA-N

Not specified in available

Appearance _
literature
_ _ Not specified in available
Melting Point ]
literature
N ) Not specified in available
Boiling Point )
literature
B Expected to be soluble in
Solubility

common organic solvents

Spectroscopic Data

While specific experimental spectra for 2-Chloro-4,5-difluorobenzaldehyde are not widely
published, the expected NMR signals can be predicted based on its structure and data from
analogous compounds.
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Spectroscopy Expected Chemical Shifts (ppm)

The aldehyde proton (-CHO) is expected to
appear as a singlet in the downfield region,
typically between 9.8 and 10.5 ppm. The two
1H NMR aromatic protons will appear as doublets or
doublets of doublets between 7.0 and 8.0 ppm,
with their exact shifts and coupling patterns

influenced by the adjacent halogen atoms.

The carbonyl carbon (-CHO) signal is expected
to be the most downfield, typically between 185
and 195 ppm. The six aromatic carbons will

13C NMR _
appear in the 110-160 ppm range. Carbons
directly bonded to fluorine will show

characteristic large C-F coupling constants.

Synthesis and Experimental Protocols

A detailed, step-by-step experimental protocol for the synthesis of 2-Chloro-4,5-
difluorobenzaldehyde is not readily available in peer-reviewed journals. However, established
synthetic routes for structurally similar fluorinated benzaldehydes suggest several plausible
methods.

Plausible Synthetic Route: Formylation of 1-Chloro-3,4-
difluorobenzene

One of the most direct conceptual routes would be the introduction of a formyl group onto the
1-chloro-3,4-difluorobenzene starting material. This can be achieved through various
formylation reactions, such as the Vilsmeier-Haack reaction.

Reaction Scheme: 1-Chloro-3,4-difluorobenzene + DMF/POCIz - 2-Chloro-4,5-
difluorobenzaldehyde

General Experimental Protocol (Hypothetical):
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» Reagent Preparation: In a three-necked flask equipped with a stirrer, dropping funnel, and
nitrogen inlet, cool N,N-dimethylformamide (DMF) in an ice bath.

» Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCIs3) dropwise to the cooled
DMF while stirring. Maintain the temperature below 10 °C. After the addition is complete,
allow the mixture to stir for 30 minutes to form the Vilsmeier reagent.

o Formylation: Add 1-chloro-3,4-difluorobenzene to the Vilsmeier reagent. Heat the reaction
mixture, typically to between 60-80 °C, and monitor the progress using Thin Layer
Chromatography (TLC) or Gas Chromatography (GC).

o Work-up: Once the reaction is complete, cool the mixture and pour it onto crushed ice.
Neutralize the solution carefully with an aqueous base, such as sodium hydroxide or sodium
carbonate, until it is alkaline.

o Extraction and Purification: Extract the aqueous mixture with a suitable organic solvent (e.g.,
dichloromethane or ethyl acetate). Combine the organic layers, wash with brine, dry over
anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can
then be purified by column chromatography or distillation to yield 2-Chloro-4,5-
difluorobenzaldehyde.

Chemical Reactivity and Applications

The chemical utility of 2-Chloro-4,5-difluorobenzaldehyde is rooted in the reactivity of its two
key functional regions: the aldehyde group and the activated aromatic ring.

» Aldehyde Group Reactivity: The aldehyde functional group is a key handle for a wide array of
transformations, including nucleophilic additions, condensations (e.g., Knoevenagel, Wittig),
and reductive aminations, enabling the construction of diverse molecular scaffolds.

o Aromatic Ring Reactivity: The powerful electron-withdrawing effects of the two fluorine atoms
and the chlorine atom deactivate the ring towards electrophilic substitution. Conversely,
these same effects activate the ring for nucleophilic aromatic substitution (SrAr), allowing for
the selective replacement of the halogen atoms (typically the chlorine) by various
nucleophiles.
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This dual reactivity makes the compound a crucial intermediate for building complex molecules,
particularly in the synthesis of pharmaceuticals and agrochemicals. For instance, fluorinated
benzaldehydes are widely used as precursors in the manufacturing of specialized chemicals
where the fluorine atoms can enhance metabolic resistance and modulate molecular
conformation.

Application in Drug Discovery: Synthesis of Kinase
Inhibitors

In medicinal chemistry, substituted benzaldehydes are common starting materials for the
synthesis of heterocyclic compounds that form the core of many kinase inhibitors. Kinase
inhibitors are a major class of targeted cancer therapies. The 2-chloro-4,5-difluoro-phenyl
moiety can be incorporated into inhibitor scaffolds to occupy specific pockets in the kinase ATP-
binding site, with the fluorine atoms potentially forming favorable interactions to improve
potency and selectivity.

Below is a diagram illustrating a generalized workflow for the synthesis of a hypothetical kinase
inhibitor using 2-Chloro-4,5-difluorobenzaldehyde as a key starting material.
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Heterocyclic Amine
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Final Kinase Inhibitor

Click to download full resolution via product page

Caption: Synthetic workflow for a hypothetical kinase inhibitor.

Conclusion
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2-Chloro-4,5-difluorobenzaldehyde is a strategic building block for organic synthesis, offering
a combination of reactivity and structural features that are highly sought after in the
development of new pharmaceuticals and agrochemicals. Its utility stems from the synthetic
handles provided by the aldehyde group and the unique electronic properties of the
polychlorinated aromatic ring. While detailed experimental protocols for its synthesis are not
abundant in public literature, its preparation can be envisaged through established organic
transformations, highlighting its accessibility for research and development purposes. For
scientists in drug discovery, this compound represents a valuable starting point for creating
novel molecular entities with potentially enhanced biological activity and improved
pharmacokinetic profiles.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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